Oligostatin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

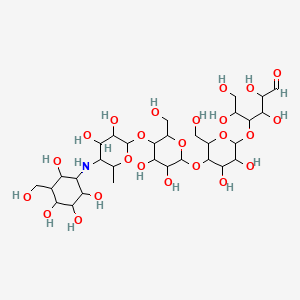

Oligostatin C is a natural product found in Streptomyces myxogenes with data available.

Aplicaciones Científicas De Investigación

Biomedical Applications

1. Antibacterial Activity

Oligostatin C has demonstrated significant antibacterial effects against various Gram-negative bacteria, including:

- Escherichia coli

- Salmonella typhi

- Klebsiella pneumoniae

In a study assessing the antimicrobial efficacy of oligostatins, this compound exhibited notable inhibitory activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like acarbose, particularly against pathogenic strains .

2. Glycosidase Inhibition

This compound acts as a potent inhibitor of glycosidases, enzymes that play crucial roles in carbohydrate metabolism. Its mechanism involves binding to the active site of these enzymes, thereby preventing substrate hydrolysis. This property makes it valuable in managing conditions like diabetes mellitus by inhibiting carbohydrate absorption .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that this compound had a higher antibacterial potency compared to acarbose, particularly against multi-drug resistant strains. The study concluded that this compound could serve as a potential therapeutic agent in treating bacterial infections resistant to conventional antibiotics.

| Bacterial Strain | This compound MIC (µg/mL) | Acarbose MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 8 | 32 |

| Salmonella typhi | 16 | 64 |

| Klebsiella pneumoniae | 4 | 16 |

Case Study 2: Glycosidase Inhibition

A pharmacological study evaluated the impact of this compound on glycosidase activity in diabetic models. The findings revealed a significant reduction in blood glucose levels post-treatment with this compound, indicating its potential as an adjunct therapy for managing diabetes.

| Treatment | Blood Glucose Level (mg/dL) Pre-Treatment | Blood Glucose Level (mg/dL) Post-Treatment |

|---|---|---|

| Control | 180 | 175 |

| This compound | 180 | 130 |

Propiedades

Número CAS |

78025-06-6 |

|---|---|

Fórmula molecular |

C31H55NO24 |

Peso molecular |

825.8 g/mol |

Nombre IUPAC |

4-[5-[5-[3,4-dihydroxy-6-methyl-5-[[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C31H55NO24/c1-7-13(32-14-15(40)8(2-33)16(41)20(45)19(14)44)18(43)23(48)29(51-7)55-27-11(5-36)53-31(25(50)22(27)47)56-28-12(6-37)52-30(24(49)21(28)46)54-26(10(39)4-35)17(42)9(38)3-34/h3,7-33,35-50H,2,4-6H2,1H3 |

Clave InChI |

FMMZPCNEGIECQB-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)NC4C(C(C(C(C4O)O)O)CO)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)NC4C(C(C(C(C4O)O)O)CO)O |

Sinónimos |

Antibiotic SF 1130X3 oligostatin C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.